molecular formula C9H8FNO2 B1405861 2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile CAS No. 1448674-05-2

2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile

Cat. No.: B1405861
CAS No.: 1448674-05-2
M. Wt: 181.16 g/mol
InChI Key: YDTVKCOARXOARR-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile is an organic compound with a benzene ring substituted with a fluoro group, a hydroxy-ethoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoro-4-nitrobenzonitrile with ethylene glycol under basic conditions to introduce the hydroxy-ethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile involves its interaction with specific molecular targets. The hydroxy-ethoxy group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various biochemical reactions. The fluoro group enhances the compound’s stability and bioavailability. These interactions can modulate cellular pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(2-methoxy-ethoxy)-benzonitrile
  • 2-Fluoro-4-(2-ethoxy-ethoxy)-benzonitrile
  • 2-Fluoro-4-(2-hydroxy-propoxy)-benzonitrile

Uniqueness

2-Fluoro-4-(2-hydroxy-ethoxy)-benzonitrile is unique due to the presence of the hydroxy-ethoxy group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity compared to its analogs with different substituents .

Properties

IUPAC Name

2-fluoro-4-(2-hydroxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-9-5-8(13-4-3-12)2-1-7(9)6-11/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTVKCOARXOARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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